4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide
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Description
4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide is 332.11946368 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sensor Development
- Compounds similar to "4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide" have been used in the development of selective sensors for metal ions, such as yttrium (Y3+) and mercury (Hg2+). These sensors offer advantages like high sensitivity, low detection limits, and applicability in real-world samples, including industrial effluents and water sources (Hussain et al., 2017) (Hussain et al., 2017).
Photochemical Properties for Photodynamic Therapy
- Certain derivatives have been identified for their potential in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II photosensitizers in cancer treatment, highlighting the compound's relevance in medical research (Pişkin et al., 2020).
Crystal Structure and Supramolecular Analysis
- Research on the crystal structure and Hirshfeld surface analysis of benzylidene benzenesulfonohydrazide derivatives, including "4-methyl-N'-(2-propoxybenzylidene)benzenesulfonohydrazide," provides insights into their structural and supramolecular features. These studies reveal the effect of substitution on the compounds' properties, which is valuable for designing new materials with desired characteristics (Salian et al., 2018).
Bioactivity and Interaction with DNA
- Some sulfonohydrazide derivatives show significant bioactivity, including antibacterial, antifungal, and antioxidant properties, and can interact with DNA, indicating their potential in pharmaceutical research and development (Sirajuddin et al., 2013).
Anticancer Activity
- The synthesis of hybrid molecules involving benzenesulfonohydrazide and evaluation of their anticancer activity against various human cancer cell lines highlight the compound's relevance in developing new therapeutic agents (Kumar et al., 2015).
Properties
IUPAC Name |
4-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h4-11,13,19H,3,12H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPQNGVGJHBPLH-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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